Cas no 1806245-50-0 (Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features an iodine substituent at the 2-position, a nitro group at the 4-position, and a trifluoromethoxy group at the 5-position, enhancing its reactivity for cross-coupling and nucleophilic substitution reactions. The ethyl carboxylate moiety further improves solubility and derivatization potential. This compound is particularly valuable in constructing complex heterocyclic frameworks due to its electron-withdrawing groups, which facilitate selective functionalization. Its stability under standard conditions and compatibility with diverse reaction conditions make it a reliable building block for advanced synthetic applications.
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate structure
1806245-50-0 structure
Product Name:Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
CAS No:1806245-50-0
MF:C9H6F3IN2O5
MW:406.054025173187
CID:4836089
Update Time:2025-06-15

Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
    • Inchi: 1S/C9H6F3IN2O5/c1-2-19-8(16)5-6(15(17)18)4(3-14-7(5)13)20-9(10,11)12/h3H,2H2,1H3
    • InChI Key: UBUZHUOELAWCJN-UHFFFAOYSA-N
    • SMILES: IC1C(C(=O)OCC)=C(C(=CN=1)OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 376
  • XLogP3: 2.8
  • Topological Polar Surface Area: 94.2

Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029090802-1g
Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate
1806245-50-0 97%
1g
$1,475.10 2022-03-31

Additional information on Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate

Research Brief on Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806245-50-0)

Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806245-50-0) is a specialized pyridine derivative that has garnered significant attention in recent chemical and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel agrochemicals and pharmaceuticals. Its structural features make it a valuable scaffold for further chemical modifications aimed at enhancing biological activity and selectivity.

Recent studies have focused on the synthetic applications of Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions leverage the iodine substituent at the 2-position, enabling the introduction of diverse aryl or alkynyl groups to the pyridine core. Such modifications are critical for expanding the compound's utility in drug discovery programs, where structural diversity is often key to identifying potent and selective candidates.

In the context of agrochemical research, this compound has shown promise as a precursor to herbicides and fungicides. The trifluoromethoxy group, known for its lipophilicity and metabolic stability, enhances the bioavailability and environmental persistence of derived active ingredients. Recent patent filings highlight its incorporation into next-generation crop protection agents, with improved efficacy against resistant weed and fungal strains.

Pharmacological investigations have explored the potential of Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate derivatives as kinase inhibitors, particularly targeting tyrosine kinases involved in oncogenic signaling pathways. Preliminary in vitro studies demonstrate moderate inhibitory activity against specific kinase isoforms, suggesting the need for further structural optimization to improve potency and pharmacokinetic properties.

The compound's stability under various conditions has been systematically evaluated, revealing good thermal stability but sensitivity to strong nucleophiles due to the presence of the nitro group. These findings have important implications for its handling and storage in industrial and laboratory settings, as well as for downstream synthetic applications.

Looking forward, research priorities include expanding the scope of derivatization reactions, exploring novel biological targets, and optimizing synthetic routes for large-scale production. The unique combination of functional groups in Ethyl 2-iodo-4-nitro-5-(trifluoromethoxy)pyridine-3-carboxylate continues to make it a molecule of significant interest across multiple domains of chemical research and development.

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